
N,4,6-trimethylpyrimidin-2-amine
Overview
Description
N,4,6-Trimethylpyrimidin-2-amine is a trisubstituted pyrimidine derivative with methyl groups at positions 2, 4, and 6 of the heterocyclic ring. The pyrimidine core is aromatic, and the substitution pattern influences its electronic and steric properties. The compound is structurally related to bioactive molecules, particularly kinase inhibitors, where substituents modulate binding affinity and selectivity . Its synthesis typically involves nucleophilic displacement reactions, as seen in trisubstituted pyrimidine frameworks (e.g., substitution of chloro groups with amines or methylthio groups with methylamine derivatives) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,4,6-trimethylpyrimidin-2-amine typically begins with commercially available pyrimidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,4,6-trimethylpyrimidin-2-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide followed by nucleophiles such as amines or alcohols.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
N,4,6-trimethylpyrimidin-2-amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield biologically active compounds.
Synthesis of Active Pharmaceutical Ingredients (APIs)
- Antimicrobial Agents : The compound is utilized in the synthesis of antimicrobial agents that target bacterial infections. Its ability to modify the pharmacokinetic properties of drugs enhances their effectiveness.
- Anticancer Drugs : Research indicates that derivatives of trimethylpyrimidine compounds exhibit anticancer activities. For instance, modifications can lead to compounds that inhibit tumor growth by interfering with cellular metabolism.
Case Study: Anticancer Activity
A study demonstrated the synthesis of novel pyrimidine derivatives from this compound, which showed promising results against various cancer cell lines. The derivatives were tested for cytotoxicity and exhibited significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
Agrochemical Applications
This compound is also relevant in the agrochemical sector, particularly in the formulation of herbicides and pesticides.
Herbicide Development
The compound acts as a precursor for herbicides that target specific weed species while minimizing harm to crops. Its incorporation into herbicide formulations enhances selectivity and efficacy.
Pesticide Formulations
Research has shown that this compound derivatives can improve the stability and effectiveness of pesticide formulations against pests and diseases affecting crops .
Analytical Chemistry Applications
In analytical chemistry, this compound is used as a standard or reference material in various chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
The compound can be separated and analyzed using HPLC methods. It has been utilized in studies focusing on the purification and analysis of complex mixtures . The reverse-phase HPLC method allows for efficient separation under mild conditions.
Mass Spectrometry (MS)
For mass spectrometry applications, this compound can serve as a calibration standard due to its defined mass characteristics . This is crucial for quantifying other compounds in biological samples.
Summary Table of Applications
Application Area | Specific Uses | Remarks |
---|---|---|
Pharmaceuticals | Synthesis of antimicrobial and anticancer drugs | Enhances drug efficacy and bioavailability |
Agrochemicals | Development of selective herbicides and pesticides | Improves crop protection and yield |
Analytical Chemistry | HPLC and MS analysis | Serves as a reference standard for calibration |
Mechanism of Action
The mechanism of action of N,4,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with nucleic acids, affecting processes such as replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The following table highlights key structural differences between N,4,6-trimethylpyrimidin-2-amine and related pyrimidine compounds:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) increase ring electron density, enhancing nucleophilic aromatic substitution reactivity compared to methoxy or nitro-substituted derivatives .
- Bulk and Solubility : Benzimidazole-substituted derivatives (e.g., ) exhibit reduced solubility due to planar aromatic systems, whereas methoxy groups () improve hydrophilicity .
- Biological Relevance : Nitro and chloroaryl substituents () are associated with cytotoxic activity, while methyl groups may optimize pharmacokinetic properties (e.g., metabolic stability) .
Physicochemical Properties
- Melting Points : Methyl-substituted pyrimidines (e.g., N,4,6-trimethyl derivative) generally exhibit higher melting points than methoxy analogs due to stronger van der Waals interactions .
- Crystal Packing : Benzimidazole-substituted derivatives () form triclinic crystals (space group P1) with intermolecular hydrogen bonds (N–H···N), while methyl groups favor less dense packing .
Biological Activity
N,4,6-trimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets. Research has demonstrated its potential in areas such as enzyme inhibition, anti-parasitic activity, and as a precursor in the synthesis of other biologically active compounds. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings and data tables.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with various reagents under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on several enzymes:
-
β-Glucuronidase Inhibition : A study evaluated various pyrimidine derivatives for their β-glucuronidase inhibitory activity. Among these, certain compounds showed significant inhibition with IC50 values ranging from 2.8 µM to 300 µM. Notably, derivatives with longer alkyl chains exhibited enhanced activity, suggesting that structural modifications can lead to improved enzyme inhibition .
Compound IC50 (µM) Remarks Compound 24 2.8 ± 0.10 Superior to D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16) Compound 8 72.0 ± 6.20 Significant inhibition Compound 9 126.43 ± 6.16 Moderate inhibition Compound 22 300.25 ± 12.5 Less active - Urease Inhibition : The same study noted that most tested compounds showed low urease inhibition (<50% at 0.2 mM), indicating that this compound may not be effective against this enzyme .
Anti-Parasitic Activity
Research has highlighted the potential of pyrimidine derivatives as inhibitors of Trypanosoma brucei AdoMetDC (S-Adenosylmethionine decarboxylase), an essential enzyme in the polyamine pathway critical for the survival of this protozoan parasite responsible for human African trypanosomiasis (HAT). Compounds in this series displayed selective inhibition against the parasite's enzyme while sparing the human counterpart .
The following table summarizes findings related to anti-parasitic activity:
Compound | EC50 (µM) | IC50 (µM) | Remarks |
---|---|---|---|
Pyrimidineamine analog 7 | 5.6 after 48h | 30 at pH 7.7 | High selectivity for T. brucei AdoMetDC |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on this compound derivatives revealed critical insights into how structural modifications influence biological activity:
- Hydrophobic Interactions : The presence of hydrophobic groups significantly enhances binding affinity to target enzymes.
- Alkyl Chain Length : Variations in alkyl chain length were correlated with increased β-glucuronidase inhibition.
- pH Dependence : The potency of certain compounds was found to be pH-dependent, affecting their efficacy against target enzymes .
Case Study: Inhibition of Trypanosoma brucei AdoMetDC
A pivotal study identified a series of pyrimidineamines that inhibited T. brucei AdoMetDC effectively while demonstrating favorable pharmacokinetic properties, including predicted blood-brain barrier penetration . The findings suggest that these compounds could serve as promising leads for developing new treatments for HAT.
Case Study: Synthesis of Anti-HIV Compounds
Another significant application of this compound is in synthesizing anti-HIV compounds such as MC-1220 and its prodrugs. These compounds were evaluated for their cytotoxicity and antiviral activity against HIV strains, showing comparable effectiveness to existing treatments while exhibiting lower toxicity profiles .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N,4,6-trimethylpyrimidin-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of pyrimidine derivatives typically involves condensation reactions using substituted amidines or thioureas with β-diketones. For this compound, a plausible route involves the cyclization of N-methylguanidine with acetylacetone under acidic conditions. Key parameters to optimize include:
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Catalyst : Use p-toluenesulfonic acid (PTSA) for efficient cyclization .
- Solvent : Ethanol or DMF improves solubility and reaction homogeneity.
- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals .
- Table 1 : Example Conditions
Parameter | Optimal Range |
---|---|
Temperature | 80–100°C |
Catalyst (PTSA) | 10 mol% |
Reaction Time | 12–24 hours |
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is critical:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and packing motifs. SHELX software (e.g., SHELXL for refinement) is widely used for structural validation .
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, methyl groups at C4 and C6 appear as singlets (δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., calculated [M+H] = 166.12).
- FT-IR : N-H stretching (3300–3400 cm) and C=N vibrations (1600–1650 cm) confirm the pyrimidine core .
Q. What are the primary biological activities reported for this compound, and how are these assays designed?
- Methodological Answer : Pyrimidine derivatives often exhibit antimicrobial and enzyme-inhibitory properties. For example:
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .
- Enzyme Inhibition : Cholinesterase inhibition assays (Ellman’s method) quantify IC values via spectrophotometric detection of thiocholine at 412 nm .
Advanced Questions
Q. How can crystallographic disorder in this compound be resolved during refinement?
- Methodological Answer : Disorder in methyl groups or amine positions requires:
- Multi-part Modeling : Split occupancy refinement using SHELXL to assign partial positions (e.g., 50:50 for rotating methyl groups) .
- Thermal Parameter Constraints : Apply SIMU and DELU restraints to smooth anisotropic displacement parameters (ADPs) .
- Validation Tools : Check R (<5%) and completeness (>98%) to ensure data quality.
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:
- Comparative Assays : Re-test compounds under standardized protocols (e.g., identical bacterial strains or enzyme batches) .
- Purity Analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >95% purity.
- Structural Confirmation : Re-validate active batches via SC-XRD to rule out polymorphic effects .
Q. What computational methods are suitable for predicting the molecular interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cholinesterase). Validate with free-energy calculations (MM-GBSA) .
- DFT Calculations : Gaussian 09 at B3LYP/6-31G(d) level predicts electrostatic potential maps for hydrogen-bonding interactions .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes under physiological conditions.
Q. How can researchers design robust studies to investigate structure-activity relationships (SAR) for pyrimidine derivatives?
- Methodological Answer :
- Systematic Variation : Synthesize analogs with incremental substitutions (e.g., halogens at C4/C6) to isolate electronic effects.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate physicochemical descriptors (logP, polar surface area) with bioactivity .
- Crystallographic SAR : Overlay SC-XRD structures to identify conserved binding motifs (e.g., π-stacking with aromatic residues) .
Q. Tables
Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)
Parameter | Value |
---|---|
Space Group | P |
a, b, c (Å) | 8.28, 9.61, 16.57 |
α, β, γ (°) | 92.1, 96.1, 112.6 |
R Factor | 0.044 |
Data-to-Parameter Ratio | 16.1 |
Derived from analogous structures in . |
Table 2 : Example Antimicrobial Results for Pyrimidine Derivatives
Compound | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |
---|---|---|
This compound | 32 | >64 |
Positive Control (Ciprofloxacin) | 0.5 | 0.25 |
Based on methodologies in . |
Q. Notes
- References align with structural, synthetic, and analytical evidence from peer-reviewed studies.
- Methodological focus ensures reproducibility and academic rigor.
Properties
IUPAC Name |
N,4,6-trimethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-4-6(2)10-7(8-3)9-5/h4H,1-3H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDMKCSWEDDFOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302990 | |
Record name | N,4,6-Trimethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-64-8 | |
Record name | N,4,6-Trimethyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15231-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,4,6-Trimethyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,4,6-trimethylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.